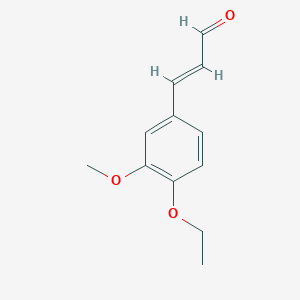
5-fluoro-1,3-dioxaindane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1,3-dioxaindane-4-carbaldehyde (FDCA) is a versatile building block for a range of organic molecules. FDCA is a versatile synthon for the synthesis of biologically active compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FDCA is a versatile synthetic intermediate in the synthesis of drug molecules, agrochemicals, and other organic compounds. FDCA is a five-membered heterocyclic compound containing a fluoroalkyl group, a carbonyl group, and a dioxaindane ring. It is a versatile synthon for the synthesis of a variety of organic molecules, including biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-fluoro-1,3-dioxaindane-4-carbaldehyde is not yet fully understood. However, it is believed that 5-fluoro-1,3-dioxaindane-4-carbaldehyde acts as a catalyst for the synthesis of biologically active compounds. It is believed that 5-fluoro-1,3-dioxaindane-4-carbaldehyde acts as a nucleophile, which reacts with electrophiles to form covalent bonds. This reaction produces a five-membered heterocyclic compound containing a fluoroalkyl group, a carbonyl group, and a dioxaindane ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-1,3-dioxaindane-4-carbaldehyde are not yet fully understood. However, it is believed that 5-fluoro-1,3-dioxaindane-4-carbaldehyde may have some beneficial effects on human health. In particular, 5-fluoro-1,3-dioxaindane-4-carbaldehyde may have anti-inflammatory, anti-cancer, and anti-microbial properties. 5-fluoro-1,3-dioxaindane-4-carbaldehyde may also be capable of modulating the activity of certain enzymes and proteins, which could lead to therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of 5-fluoro-1,3-dioxaindane-4-carbaldehyde for lab experiments depend on the specific application. 5-fluoro-1,3-dioxaindane-4-carbaldehyde is a versatile synthon for the synthesis of a variety of organic molecules, including biologically active compounds. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, 5-fluoro-1,3-dioxaindane-4-carbaldehyde is a relatively unstable compound and can decompose under certain conditions.
Zukünftige Richtungen
The future directions for 5-fluoro-1,3-dioxaindane-4-carbaldehyde research are numerous. One potential direction is to further explore the biochemical and physiological effects of 5-fluoro-1,3-dioxaindane-4-carbaldehyde. Another potential direction is to develop new methods for the synthesis of 5-fluoro-1,3-dioxaindane-4-carbaldehyde. Additionally, researchers could investigate the potential applications of 5-fluoro-1,3-dioxaindane-4-carbaldehyde in drug discovery and development. Finally, researchers could investigate the potential applications of 5-fluoro-1,3-dioxaindane-4-carbaldehyde in the synthesis of polymers and other materials.
Synthesemethoden
5-fluoro-1,3-dioxaindane-4-carbaldehyde can be synthesized in a variety of ways. The most common method is a two-step process involving the reaction of an aldehyde with a fluoroalkyl halide in the presence of a base. The reaction of an aldehyde with a fluoroalkyl halide in the presence of a base is known as the Yamaguchi reaction. This reaction produces a five-membered heterocyclic compound containing a fluoroalkyl group, a carbonyl group, and a dioxaindane ring. The reaction is highly regioselective and produces the desired product in high yields.
Wissenschaftliche Forschungsanwendungen
5-fluoro-1,3-dioxaindane-4-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, including drugs, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. 5-fluoro-1,3-dioxaindane-4-carbaldehyde has been used in the synthesis of drug molecules, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. 5-fluoro-1,3-dioxaindane-4-carbaldehyde has been used in the synthesis of a variety of biologically active compounds, including drugs, agrochemicals, and other organic compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-1,3-dioxaindane-4-carbaldehyde involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "glyoxal", "sodium bisulfite", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "potassium permanganate", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2,4-difluorobenzaldehyde is reacted with glyoxal in the presence of sodium bisulfite and sodium hydroxide to form 5-fluoro-1,3-dioxaindane-4-carboxaldehyde.", "Step 2: The resulting aldehyde is then treated with acetic acid and sodium nitrite to form the corresponding diazonium salt.", "Step 3: The diazonium salt is then coupled with sulfuric acid to form the corresponding azo compound.", "Step 4: The azo compound is then oxidized with potassium permanganate in the presence of hydrochloric acid to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then converted to the aldehyde by treatment with sodium carbonate and sulfuric acid.", "Step 6: The aldehyde is purified by recrystallization from ethyl acetate and water to yield 5-fluoro-1,3-dioxaindane-4-carbaldehyde." ] } | |
CAS-Nummer |
1550887-04-1 |
Produktname |
5-fluoro-1,3-dioxaindane-4-carbaldehyde |
Molekularformel |
C8H5FO3 |
Molekulargewicht |
168.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



